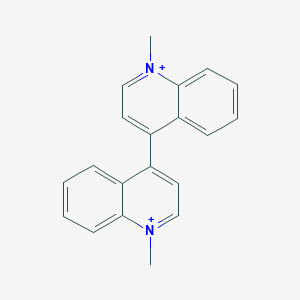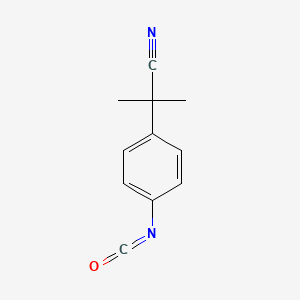
1,1'-Dimethyl-4,4'-biquinolin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Dimethyl-4,4’-biquinolin-1-ium is a quaternary ammonium compound with a unique structure consisting of two quinoline units connected through a central nitrogen atom. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Dimethyl-4,4’-biquinolin-1-ium typically involves the quaternization of 4,4’-biquinoline with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of 1,1’-Dimethyl-4,4’-biquinolin-1-ium follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purification steps are optimized to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-Dimethyl-4,4’-biquinolin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various alkylated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-Dimethyl-4,4’-biquinolin-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: Employed in the study of DNA intercalation and as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential as an anticancer agent and in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of advanced materials and as a component in electronic devices.
Wirkmechanismus
The mechanism of action of 1,1’-Dimethyl-4,4’-biquinolin-1-ium involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. It also interacts with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
1,1’-Dimethyl-4,4’-bipyridinium: Known for its use as a herbicide (Paraquat).
4,4’-Biquinoline: A precursor in the synthesis of 1,1’-Dimethyl-4,4’-biquinolin-1-ium.
Quinoline: A fundamental structure in many biologically active compounds.
Uniqueness: 1,1’-Dimethyl-4,4’-biquinolin-1-ium stands out due to its dual quinoline structure, which imparts unique chemical and biological properties. Its ability to intercalate into DNA and interact with a wide range of molecular targets makes it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
82342-93-6 |
|---|---|
Molekularformel |
C20H18N2+2 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
1-methyl-4-(1-methylquinolin-1-ium-4-yl)quinolin-1-ium |
InChI |
InChI=1S/C20H18N2/c1-21-13-11-15(17-7-3-5-9-19(17)21)16-12-14-22(2)20-10-6-4-8-18(16)20/h3-14H,1-2H3/q+2 |
InChI-Schlüssel |
SFSFRMTXEMGWQD-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=CC=C(C2=CC=CC=C21)C3=CC=[N+](C4=CC=CC=C34)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(1H-imidazol-2-yl)phenoxy]aniline](/img/structure/B13887986.png)
![5-chloro-2-[(chloromethyl)sulfonyl]Pyrimidine](/img/structure/B13887993.png)



![2-bromo-1H-imidazo[4,5-d]pyridazine](/img/structure/B13888025.png)
![[2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-4-yl]methanol](/img/structure/B13888031.png)






